4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Description
4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted amino group at the 4-position. The amino substituent comprises ethyl and 2-hydroxyethyl moieties, conferring both lipophilic and hydrophilic properties to the molecule.
Properties
IUPAC Name |
benzyl 4-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(12-13-20)16-8-10-19(11-9-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAQOJBAFFTSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353947-74-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula: C17H26N2O3, with a molecular weight of 306.40 g/mol. Its structure features a piperidine ring, an ethyl group, and a hydroxyethyl amino moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that similar piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways. The compound’s ability to interact with mitochondrial proteins may lead to enhanced apoptosis and reduced cell viability in tumor cells .
Antimicrobial Properties
The compound's benzyl ester form suggests potential antimicrobial activity. Benzyl esters are often associated with antibacterial and antifungal properties. Research on related compounds has demonstrated effective inhibition against a range of pathogens, suggesting that this compound may possess similar activities .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Studies on structurally analogous compounds have shown that they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators, indicating potential use in anti-inflammatory therapies .
Data Table: Biological Activity Summary
| Activity | Reference | IC50/Effectiveness |
|---|---|---|
| Cytotoxicity | IC50 values < 10 µM | |
| Antibacterial | Effective against Gram-positive bacteria | |
| COX Inhibition | IC50 = 0.04 µmol |
Case Studies
- Cytotoxicity in Cancer Cells : A study investigating the effects of piperidine derivatives on cancer cell lines found that certain modifications enhanced their cytotoxic effects. The derivatives were able to induce apoptosis through mitochondrial pathways, suggesting that similar modifications in this compound could yield potent anticancer agents .
- Antimicrobial Efficacy : In vitro tests on related benzyl esters demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes, highlighting the potential for this compound as a therapeutic agent against infections .
- Anti-inflammatory Effects : Research on piperidine derivatives indicated promising results in reducing inflammation markers in animal models. Compounds demonstrated significant inhibition of COX-2 activity, which is crucial for pain and inflammation management .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 306.40 g/mol. The structure features a piperidine ring, which is known for its role in numerous biological activities. The presence of the ethyl and hydroxyethyl groups contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
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Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a drug candidate targeting various receptors, particularly in the central nervous system (CNS). Its structural similarity to known piperidine derivatives suggests possible activity as an analgesic or anxiolytic agent.
- Antagonist Activity : Research has shown that derivatives of piperidine can act as antagonists for specific neurotransmitter receptors, which may lead to treatments for conditions such as depression or anxiety disorders .
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Synthesis of Bioactive Molecules
- Quinoline Derivatives : The compound serves as a precursor for synthesizing quinoline derivatives that exhibit antimicrobial properties. These derivatives have been studied for their efficacy against various bacterial strains, including Helicobacter pylori .
- Quorum Sensing Modulators : It has been utilized in the development of quorum sensing modulators, which are crucial in controlling bacterial communication and virulence .
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Material Science
- Polymer Chemistry : The benzyl ester functionality allows for the incorporation into polymer matrices, enhancing the properties of materials used in biomedical applications such as drug delivery systems and tissue engineering .
- Nanotechnology : Research indicates potential applications in nanotechnology where piperidine derivatives can be used to modify surfaces or create functionalized nanoparticles for targeted drug delivery .
Case Studies
-
Synthesis and Evaluation of Piperidine Derivatives
- A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various piperidine derivatives, including those related to 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester. These compounds were evaluated for their binding affinity to certain receptors, demonstrating promising results that warrant further investigation .
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Antimicrobial Activity Assessment
- In a series of experiments aimed at evaluating the antimicrobial activity of synthesized quinoline derivatives from the compound, results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential use of these derivatives in developing new antibiotics .
- Development of CNS Active Compounds
Comparison with Similar Compounds
Key Differences:
- Heterocyclic Core : Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens) vs. pyrrolidine (5-membered, one nitrogen).
- Substituent Groups: Variations in amino side chains (e.g., hydroxyethyl, isopropyl, cyclopropyl) and substitution positions (3- vs. 4-position).
- Functional Groups : Presence of benzyl esters, carboxymethyl, or acetyl groups.
Comparative Data Table:
Physicochemical and Functional Implications
- Steric Effects : Cyclopropyl and isopropyl groups in analogs introduce steric bulk, which may reduce metabolic degradation but limit membrane permeability.
- Basicity : Piperazine derivatives exhibit higher basicity due to dual nitrogen atoms, influencing binding interactions in biological targets.
Research and Application Insights
- Synthetic Utility : Many analogs serve as intermediates in medicinal chemistry. For example, the benzyl ester group is a common protecting group for carboxylates during synthesis .
- Discontinued Status : The discontinuation of the target compound and some analogs may reflect challenges in scalability, stability, or shifting research priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
